N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of benzimidazole and benzodioxepine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c21-17(20-12-3-4-13-14(9-12)19-10-18-13)11-2-5-15-16(8-11)23-7-1-6-22-15/h2-5,8-10H,1,6-7H2,(H,18,19)(H,20,21) |
InChI Key |
ISHRAGBSBFJNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4)OC1 |
Origin of Product |
United States |
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